molecular formula C6H8F3NO B1355717 5-(Trifluoromethyl)piperidin-2-one CAS No. 50549-24-1

5-(Trifluoromethyl)piperidin-2-one

Cat. No.: B1355717
CAS No.: 50549-24-1
M. Wt: 167.13 g/mol
InChI Key: YRKCLUZAQCBIII-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)piperidin-2-one is a chemical compound characterized by the presence of a trifluoromethyl group attached to a piperidin-2-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic trifluoromethylation of piperidin-2-one derivatives using reagents such as trifluoromethylsilane or sodium trifluoroacetate . The reaction conditions often require the presence of a base and a suitable solvent to facilitate the nucleophilic attack.

Industrial Production Methods

In industrial settings, the production of 5-(Trifluoromethyl)piperidin-2-one may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)piperidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

5-(Trifluoromethyl)piperidin-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can influence the compound’s binding affinity to target proteins and enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Trifluoromethyl)piperidin-2-one is unique due to the presence of both the trifluoromethyl group and the piperidin-2-one ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Biological Activity

5-(Trifluoromethyl)piperidin-2-one is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The trifluoromethyl group enhances the lipophilicity, metabolic stability, and potency of drugs, making this compound a valuable subject for research.

The molecular formula of this compound is C6_{6}H6_{6}F3_{3}N1_{1}O1_{1}, with a CAS number of 50549-24-1. Its structure features a piperidine ring with a carbonyl group and a trifluoromethyl substituent, which plays a crucial role in its biological activity.

The biological activity of this compound is attributed to its ability to modulate enzyme activity through competitive inhibition and allosteric interactions. The trifluoromethyl group is known to enhance binding affinity for various biological targets, including enzymes involved in metabolic pathways and receptors related to neurotransmission.

Biological Activities

Research has identified several biological activities associated with this compound:

  • Antiviral Activity : Studies have shown that derivatives of this compound exhibit potent antiviral properties against viruses such as H1N1 and HSV-1. For instance, specific analogs demonstrated IC50_{50} values as low as 0.0022 µM against HSV-1, indicating strong antiviral potential .
  • Anticancer Properties : The compound has been explored for its anticancer effects, particularly in targeting SR protein kinases (SRPKs), which are overexpressed in various cancers. Inhibition of SRPKs has been linked to apoptosis in cancer cells .
  • Antimicrobial Effects : Various derivatives have shown antibacterial and antifungal activities, suggesting potential applications in treating infections .

Research Findings

A summary of key research findings regarding the biological activity of this compound is presented below:

Activity Target/Pathway IC50_{50} References
Antiviral (H1N1)Viral replication0.0027 µM
Antiviral (HSV-1)Viral replication0.0022 µM
AnticancerSRPK inhibitionNot specified
AntibacterialVarious bacterial strainsNot specified
AntifungalVarious fungal strainsNot specified

Case Study 1: Antiviral Activity Assessment

In a study assessing the antiviral activity against influenza virus H1N1, compounds derived from this compound were tested on MDCK cells. The most effective compound showed an IC50_{50} value of 0.0027 µM, indicating high potency and selectivity .

Case Study 2: Cancer Cell Apoptosis Induction

Research on the effects of SRPIN340, a derivative containing the trifluoromethyl piperidine structure, demonstrated significant cytotoxicity in leukemia cell lines. The study highlighted the ability of this compound to induce apoptosis through the modulation of SRPK activity, providing insights into its potential as a therapeutic agent for cancer treatment .

Properties

IUPAC Name

5-(trifluoromethyl)piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3NO/c7-6(8,9)4-1-2-5(11)10-3-4/h4H,1-3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRKCLUZAQCBIII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NCC1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90585492
Record name 5-(Trifluoromethyl)piperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50549-24-1
Record name 5-(Trifluoromethyl)piperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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